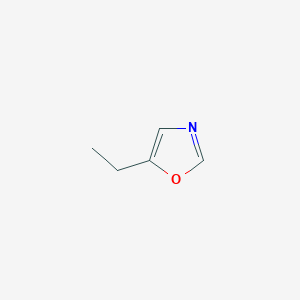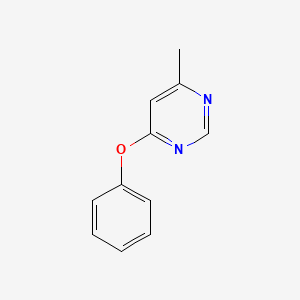
4-Methyl-6-Phenoxypyrimidin
Übersicht
Beschreibung
4-Methyl-6-phenoxypyrimidine is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Wissenschaftliche Forschungsanwendungen
4-Methyl-6-phenoxypyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
Target of Action
Pyrimidine derivatives, such as 4-Methyl-6-phenoxypyrimidine, have been studied for their potential therapeutic effects . .
Mode of Action
Pyrimidines, in general, are known to interact with various biological targets, leading to a range of pharmacological effects . The specific interactions of 4-Methyl-6-phenoxypyrimidine with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Pyrimidine derivatives have been shown to exhibit a variety of pharmacological effects, suggesting that they may affect multiple biochemical pathways . .
Result of Action
Pyrimidine derivatives have been associated with a range of pharmacological effects, including anti-inflammatory activity . .
Biochemische Analyse
Biochemical Properties
It is known that pyrimidine derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity
Cellular Effects
It is known that similar compounds, such as pyrimidine derivatives, have shown promising neuroprotective and anti-inflammatory properties
Molecular Mechanism
It is known that similar compounds, such as pyrimidine derivatives, have shown promising neuroprotective and anti-inflammatory properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-phenoxypyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-methylpyrimidine and phenol.
Reaction Conditions: The phenol is first converted to its phenoxide form by reacting with a base such as sodium hydroxide. This phenoxide ion then undergoes a nucleophilic aromatic substitution reaction with 4-methylpyrimidine under reflux conditions in a suitable solvent like dimethylformamide (DMF).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 4-Methyl-6-phenoxypyrimidine.
Industrial Production Methods
Industrial production methods for 4-Methyl-6-phenoxypyrimidine may involve similar synthetic routes but on a larger scale. Optimizations for cost-effectiveness, yield, and purity are typically implemented. Continuous flow reactors and automated systems may be used to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-6-phenoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The methyl group at position 4 can be oxidized to form a carboxyl group, resulting in 4-carboxy-6-phenoxypyrimidine.
Reduction: Reduction reactions can target the phenoxy group, potentially converting it to a phenol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 4-Carboxy-6-phenoxypyrimidine
Reduction: 4-Methyl-6-phenolpyrimidine
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-2-phenoxypyrimidine
- 4-Methyl-5-phenoxypyrimidine
- 4-Methyl-6-phenylpyrimidine
Uniqueness
4-Methyl-6-phenoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted applications in research and industry.
Eigenschaften
IUPAC Name |
4-methyl-6-phenoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-7-11(13-8-12-9)14-10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQMONCEWNLINK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506680 | |
| Record name | 4-Methyl-6-phenoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55849-46-2 | |
| Record name | 4-Methyl-6-phenoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




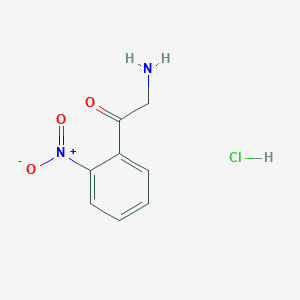

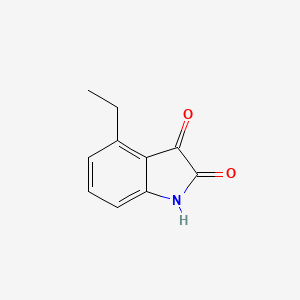
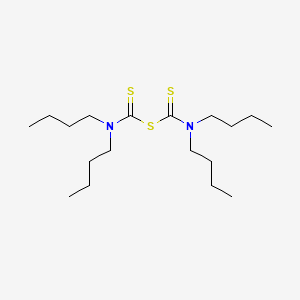
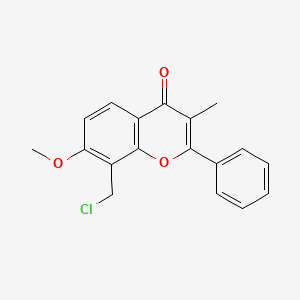
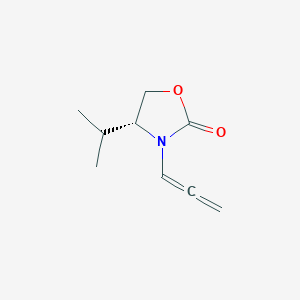

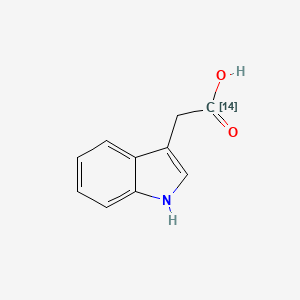
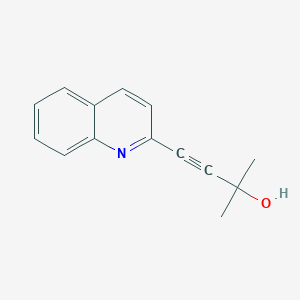

![2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride](/img/structure/B1626436.png)
